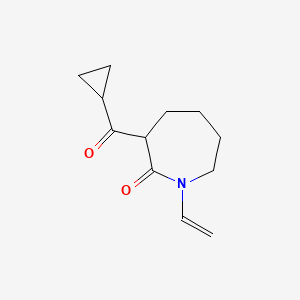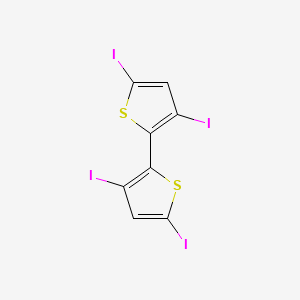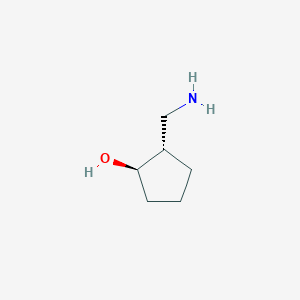
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the chiral butan-1-amine backbone.
Introduction of the Phenyl Ring: A phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylsulfonyl Group Addition: The methylsulfonyl group is added via a sulfonation reaction, using reagents such as methylsulfonyl chloride.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in various reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced amine or phenyl derivatives.
Substitution: New amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group plays a crucial role in binding to these targets, influencing the compound’s activity. The stereochemistry of the compound ensures selective interactions, enhancing its efficacy and reducing potential side effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(3-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride: A similar compound with a shorter carbon chain.
1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride: Another similar compound with an even shorter carbon chain.
Uniqueness
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds provides additional flexibility and potential for diverse interactions.
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
(1S)-1-(3-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-11(12)9-6-4-7-10(8-9)15(2,13)14/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
PYGXFHHWASLJSZ-NSHDSACASA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















